

# An In-depth Technical Guide to the Biological Functions of CBP/p300 Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell proliferation, differentiation, and DNA damage response.[1] Their function is mediated through a modular domain architecture, which includes a catalytic histone acetyltransferase (HAT) domain and a conserved acetyl-lysine binding bromodomain. The bromodomain acts as a "reader" of epigenetic marks, tethering the CBP/p300 complex to specific chromatin loci, thereby facilitating HAT-mediated gene activation. Dysregulation of CBP/p300 function is implicated in numerous diseases, most notably cancer, making their bromodomains attractive targets for therapeutic intervention.[1][2] This guide provides a comprehensive overview of the CBP/p300 bromodomains, detailing their structure, function in gene regulation, binding partners, and the methodologies used for their study.

## Structure and Function of the CBP/p300 Bromodomain

CBP and p300 are large, multi-domain proteins of approximately 2,400 amino acids that share high structural similarity and functional redundancy.[1] Key domains include the HAT domain, which catalyzes the transfer of an acetyl group to lysine residues on histones and other



proteins, and the bromodomain, which specifically recognizes these acetylated lysine (Kac) residues.[1][3]

The bromodomain itself is a conserved structural module of about 110 amino acids, characterized by a left-handed bundle of four alpha-helices ( $\alpha Z$ ,  $\alpha A$ ,  $\alpha B$ ,  $\alpha C$ ) connected by variable loop regions (ZA and BC loops).[1] These loops form a deep, largely hydrophobic pocket that accommodates the acetyl-lysine side chain. The specific recognition of the acetyl group is mediated by a highly conserved asparagine residue (Asn1168 in CBP) which forms a hydrogen bond with the acetyl carbonyl oxygen.[1] This "reader" function is critical for localizing the enzymatic activity of the HAT domain to appropriate genomic locations, such as active promoters and enhancers.[3]

## **Role in Gene Regulation and Signaling**

The primary function of the CBP/p300 bromodomain is to anchor the protein complex to chromatin, enabling the HAT domain to acetylate histone tails. This activity leads to a more open chromatin structure, facilitating the recruitment of the basal transcription machinery and subsequent gene expression.[4]

The process begins with the recruitment of CBP/p300 to specific gene loci by DNA-binding transcription factors.[3][5] The bromodomain then engages with pre-existing acetylated histone marks, stabilizing the complex on the chromatin. This allows the HAT domain to acetylate nearby histone and non-histone proteins, including transcription factors like p53, further promoting a transcriptionally active state.[5] This interplay between the "reader" (bromodomain) and "writer" (HAT domain) functions of CBP/p300 is fundamental to the activation of a vast number of genes.[6]





Click to download full resolution via product page

**Caption:** CBP/p300-mediated transcriptional activation pathway.

Inhibition of the bromodomain disrupts this process. Small molecule inhibitors competitively bind to the acetyl-lysine pocket, preventing the bromodomain from engaging with chromatin. This displaces the CBP/p300 complex, leading to reduced histone acetylation at target gene loci and subsequent transcriptional repression.[7][8]





Click to download full resolution via product page

**Caption:** Mechanism of CBP/p300 bromodomain inhibition.

## **Binding Partners and Therapeutic Targeting**

The CBP/p300 bromodomains recognize acetylated lysine residues on both histone and non-histone proteins.[3][9] While they bind to various acetylated histones, including H3 and H4, they also interact with acetylated non-histone proteins like the transcription factor p53 and the myogenic factor MyoD.[5][10] This positions CBP/p300 as central hubs in the cellular protein-protein interaction network.[11]

The critical role of CBP/p300 in driving the expression of oncogenes, such as the Androgen Receptor (AR) and MYC, has made their bromodomains a key target in cancer drug development, particularly for castration-resistant prostate cancer and hematological malignancies.[8][12][13] A number of potent and selective small molecule inhibitors have been developed.



## **Quantitative Data: Inhibitor Binding Affinities**

The following table summarizes the binding affinities of several key small-molecule inhibitors for CBP and p300 bromodomains.

| Compound       | Target | Assay Type | Kd / IC50<br>(nM)           | Selectivity                 | Reference |
|----------------|--------|------------|-----------------------------|-----------------------------|-----------|
| GNE-049        | СВР    | -          | IC50 = 1.1                  | -                           | [12]      |
| p300           | -      | IC50 = 2.3 | -                           | [12]                        |           |
| GNE-781        | СВР    | -          | IC50 = 0.94                 | >7200-fold vs<br>other BRDs | [12][14]  |
| p300           | -      | IC50 = 1.2 | >7200-fold vs<br>other BRDs | [12][14]                    |           |
| Compound<br>17 | СВР    | ITC        | Kd = 320                    | 3.0-fold vs<br>BRD4(1)      | [15]      |
| p300           | ITC    | Kd = 350   | 2.7-fold vs<br>BRD4(1)      | [15]                        |           |
| CCS1477        | СВР    | -          | Kd = 1.7                    | 130-fold vs<br>BRD4         | [13][16]  |
| p300           | -      | Kd = 1.3   | 170-fold vs<br>BRD4         | [13][16]                    |           |
| UMB298         | СВР    | -          | IC50 = 72                   | 72-fold vs<br>BRD4          | [17]      |
| TPOP146        | СВР    | -          | 134 nM<br>affinity          | Excellent vs other BRDs     | [18]      |

## **Key Experimental Protocols**

Studying the function and inhibition of CBP/p300 bromodomains requires a suite of biophysical and cell-based assays. Detailed protocols for three essential techniques are provided below.



## **Chromatin Immunoprecipitation (ChIP)**

ChIP is used to investigate the association of CBP/p300 with specific genomic regions in cells. This protocol outlines the key steps for assessing changes in CBP/p300 chromatin occupancy following treatment with a bromodomain inhibitor.

**Caption:** Experimental workflow for Chromatin Immunoprecipitation (ChIP).

#### **Detailed Methodology:**

- Cell Culture and Treatment: Plate cells (e.g., 2 x 107 per antibody) and grow to 70-80% confluency. Treat with the desired concentration of the CBP/p300 bromodomain inhibitor or vehicle control for the specified duration.[19][20]
- Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle agitation. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[4][19]
- Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS. Scrape and pellet the cells. Resuspend the pellet in a single lysis buffer containing protease inhibitors.[4][21]
- Chromatin Shearing: Sonicate the lysate to shear chromatin into fragments of 200-1000 bp.
   Optimal sonication conditions must be determined empirically. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.[4]
- Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G magnetic beads. Add a
  ChIP-validated anti-CBP/p300 antibody (or normal IgG as a control) to the pre-cleared
  chromatin and incubate overnight at 4°C with rotation.[4]
- Capture and Washing: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Pellet the beads and perform sequential washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.[4][20]
- Elution and Reverse Cross-linking: Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO<sub>3</sub>). Reverse the formaldehyde cross-links by incubating the eluate and input control samples at 65°C overnight.[19][21]



 DNA Purification: Treat the samples with RNase A and Proteinase K to digest RNA and protein, respectively. Purify the DNA using a standard DNA purification kit or phenolchloroform extraction.[19][21] The purified DNA is now ready for analysis by qPCR or nextgeneration sequencing (ChIP-seq).

## **Isothermal Titration Calorimetry (ITC)**

ITC is the gold standard for directly measuring the thermodynamic parameters of binding interactions in solution. It is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy ( $\Delta H$ ) of an inhibitor binding to the CBP/p300 bromodomain.

**Caption:** Experimental workflow for Isothermal Titration Calorimetry (ITC).

#### Detailed Methodology:

- Sample Preparation: Prepare purified CBP/p300 bromodomain protein and the small
  molecule inhibitor (ligand). Both must be in the exact same, degassed buffer solution to
  minimize heats of dilution. Dialyzing the protein against the buffer used to dissolve the ligand
  is highly recommended.[22]
- Instrument Setup: Thoroughly clean the sample and reference cells. Fill the reference cell with the matched buffer or MilliQ water. Load the protein solution (e.g., 50 μM) into the sample cell, ensuring no bubbles are present.[23][24]
- Loading Syringe: Load the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times higher than the protein concentration in the cell.[25]
- Titration: Place the syringe into the instrument and allow the system to equilibrate to the desired temperature (e.g., 25°C). Program a series of small, timed injections (e.g., 29 injections of 10 µl each) of the ligand into the sample cell.[23]
- Data Acquisition: The instrument measures the heat released or absorbed after each injection, which is detected as a power differential required to maintain zero temperature difference between the sample and reference cells. This generates a series of peaks.[22][24]
- Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting



binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the equilibrium binding constant (Ka, from which Kd = 1/Ka), the binding stoichiometry (n), and the enthalpy of binding ( $\Delta H$ ).[25]

## Fluorescence Polarization (FP) Assay

FP is a high-throughput method used to measure binding events in solution, often employed in competitive binding assays to determine the IC50 of an inhibitor. The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

**Caption:** Experimental workflow for a competitive Fluorescence Polarization (FP) assay.

#### Detailed Methodology:

- Reagent Preparation: Prepare solutions of purified CBP/p300 bromodomain protein, a
  fluorescently labeled probe that binds to the bromodomain (e.g., an acetylated histone
  peptide tagged with fluorescein), and the unlabeled test inhibitor at various concentrations.
  All reagents should be in the same assay buffer.[26]
- Assay Setup: In a low-volume, non-binding surface microplate (e.g., 384-well black plate), add the protein, the fluorescent probe, and the test inhibitor (or vehicle for control wells).
   Include wells for "free probe" (no protein) and "bound probe" (probe + protein, no inhibitor).
   [26]
- Incubation: Cover the plate and incubate at room temperature for a sufficient time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[26]
- Measurement: Place the plate in a microplate reader equipped with polarization filters. Excite the samples with plane-polarized light at the appropriate wavelength for the fluorophore (e.g., 485 nm). Measure the intensity of the emitted fluorescence in planes parallel (Iparallel) and perpendicular (Iperpendicular) to the excitation light plane (e.g., at 535 nm).[27][28]
- Data Analysis:
  - Calculate the fluorescence polarization (P) for each well using the formula: P = (Iparallel G \* Iperpendicular) / (Iparallel + G \* Iperpendicular), where G is the instrument-specific G-



factor.

- Determine the percent inhibition for each inhibitor concentration relative to the high (bound probe) and low (free probe) polarization controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[26]

## **Conclusion and Future Perspectives**

The bromodomain of CBP/p300 is a critical epigenetic reader that plays a fundamental role in gene regulation. Its function in tethering the HAT activity of the complex to chromatin is essential for activating a wide array of genes involved in cell identity and proliferation. The clear link between CBP/p300 activity and the progression of various cancers has established its bromodomain as a high-value therapeutic target. The development of potent and highly selective inhibitors, such as CCS1477, has provided powerful chemical tools to probe the biological function of CBP/p300 and has shown significant promise in preclinical and clinical settings.[2][12] Future research will likely focus on further elucidating the distinct and overlapping roles of CBP versus p300, understanding mechanisms of resistance to bromodomain inhibitors, and exploring synergistic combination therapies that target both the "reader" and "writer" functions of these master co-activators.[6][29]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 2. Current development of CBP/p300 inhibitors in the last decade PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming -PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structural Basis of Site-Specific Histone Recognition by the Bromodomains of Human Coactivators PCAF and CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction between Acetylated MyoD and the Bromodomain of CBP and/or p300 PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Modulating the masters: chemical tools to dissect CBP and p300 function PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 20. benchchem.com [benchchem.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples
   PMC [pmc.ncbi.nlm.nih.gov]
- 22. tainstruments.com [tainstruments.com]
- 23. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 25. zaguan.unizar.es [zaguan.unizar.es]



- 26. rsc.org [rsc.org]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Functions of CBP/p300 Bromodomains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604191#biological-functions-of-cbp-p300bromodomains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com